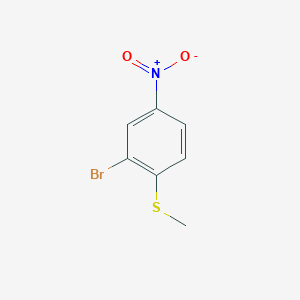

2-Bromo-1-methylsulfanyl-4-nitrobenzene

Description

Contextualization of Substituted Nitrobenzenes in Contemporary Organic Synthesis Research

Substituted nitrobenzenes are exceptionally versatile intermediates in organic synthesis. The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring. This strong deactivating nature makes the benzene (B151609) ring less susceptible to electrophilic aromatic substitution (EAS), directing incoming electrophiles to the meta position.

Conversely, and of great synthetic importance, the nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). By stabilizing the negatively charged intermediate (a Meisenheimer complex), the nitro group facilitates the displacement of leaving groups, particularly those positioned ortho or para to it. Furthermore, the nitro group itself can be the target of chemical transformations, most notably its reduction to an amino group (-NH₂), which provides a gateway to the synthesis of anilines, dyes, and pharmaceuticals.

Significance of Aryl Bromides as Key Intermediates in Modern Chemical Transformations

Aryl bromides are indispensable building blocks in synthetic chemistry, prized for their stability and versatile reactivity. The carbon-bromine (C-Br) bond offers a balanced reactivity profile, making it an ideal functional group for a wide array of transformations. Aryl bromides are key substrates in numerous transition-metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, as well as Buchwald-Hartwig aminations. youtube.com These reactions are cornerstones of modern synthesis, enabling the efficient construction of complex carbon-carbon and carbon-heteroatom bonds.

Beyond cross-coupling, aryl bromides serve as precursors for the generation of highly reactive organometallic reagents, such as Grignard reagents (ArMgBr) and organolithium compounds (ArLi), by reaction with metals. youtube.com Like the nitro group, the bromine atom also influences the electronics of the aromatic ring; it is a weakly deactivating, ortho-, para- directing group for electrophilic aromatic substitution.

Role of Alkyl Thioethers in Modulating Aromatic Ring Reactivity and Synthetic Pathways

The alkyl thioether group (-SR), in this case, the methylsulfanyl group (-SMe), introduces another layer of synthetic potential. The sulfur atom, with its available lone pairs of electrons, can donate electron density to the aromatic ring via resonance. This effect generally outweighs its inductive electron withdrawal, making the methylsulfanyl group an activating, ortho-, para- directing substituent for electrophilic aromatic substitution.

Aryl thioethers are significant structural motifs in many biologically active molecules and functional materials. Synthetic routes to these compounds often involve the reaction of a thiol or thiolate with an activated aryl halide or a related substrate. The thioether functionality can also undergo further reactions, such as oxidation to the corresponding sulfoxide (B87167) (R-SO-R') or sulfone (R-SO₂-R'), which dramatically alters the electronic properties of the substituent from electron-donating to strongly electron-withdrawing.

Academic Research Landscape of 2-Bromo-1-methylsulfanyl-4-nitrobenzene within the Domain of Polyfunctionalized Aromatics

The specific structure of this compound (CAS Number 345635-46-3) presents a fascinating case study in chemical reactivity. The benzene ring is substituted with three groups possessing competing and cooperating electronic effects.

Table 1: Electronic and Directing Effects of Substituents on the Aromatic Ring

| Substituent | Type | Reactivity Effect (EAS) | Directing Effect (EAS) | Reactivity Effect (SNAr) |

|---|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Strongly Deactivating | meta | Strongly Activating |

| -Br | Halogen | Weakly Deactivating | ortho-, para- | Leaving Group |

| -SMe | Electron-Donating (Resonance) | Activating | ortho-, para- | N/A |

This unique arrangement makes the compound a valuable substrate for investigating regioselectivity. For instance, in nucleophilic aromatic substitution, the powerful activating effect of the para-nitro group makes the C1 position (bearing the methylsulfanyl group) and the C2 position (bearing the bromine) potential sites for attack. However, established principles of SNAr predict that a halogen is a better leaving group than a thioether, and the position ortho to the nitro group (C-Br) is highly activated. This suggests that the bromine atom would be selectively displaced by a nucleophile.

For electrophilic aromatic substitution, the scenario is more complex. The ring is generally deactivated by the nitro and bromo groups, but activated by the methylsulfanyl group. The directing effects are also in opposition: the -SMe and -Br groups direct to positions ortho and para to themselves, while the -NO₂ group directs meta. Predicting the outcome of such a reaction would require careful consideration of the relative power of these competing effects.

Objectives and Scope of In-Depth Chemical Investigation into the Compound's Synthetic Routes and Transformative Potential

The primary objective of this chemical profile is to elucidate the synthetic pathways and potential chemical transformations of this compound based on established principles of organic chemistry and data from analogous systems. The scope of this investigation includes:

Analysis of Plausible Synthetic Routes: Evaluating potential methods for the regioselective synthesis of the target molecule.

Prediction of Reactivity: Assessing the compound's likely behavior in key reaction types, particularly nucleophilic and electrophilic aromatic substitution.

Identification of Transformative Potential: Highlighting how the compound can serve as a versatile intermediate for the synthesis of more complex, polyfunctionalized aromatic derivatives.

Due to a lack of extensive published experimental data for this specific compound, this analysis will rely on inference from well-studied reactions on structurally similar molecules.

Synthetic Routes and Transformative Potential

While specific literature on the synthesis of this compound is scarce, a highly plausible and efficient route can be designed based on the principles of nucleophilic aromatic substitution (SNAr).

A logical precursor for this synthesis is 1,2-dibromo-4-nitrobenzene (B1583194) . ontosight.ai In this molecule, the bromine atom at C1 is para to the strongly activating nitro group, while the bromine at C2 is ortho to it. Both positions are activated toward nucleophilic attack. However, the position para to the nitro group is generally less sterically hindered. More importantly, studies on similar 1,2-dihalo-4-nitrobenzenes show that substitution occurs preferentially at the halogen positioned para to the nitro group.

Therefore, a likely synthetic route would involve the reaction of 1,2-dibromo-4-nitrobenzene with a methylthiolate salt, such as sodium thiomethoxide (NaSMe). The thiomethoxide anion would act as the nucleophile, displacing the bromine atom at the C1 position.

Table 2: Plausible Synthesis of this compound

| Precursor | Reagent | Product | Reaction Type | Key Principle |

|---|

The transformative potential of this compound lies in the sequential or selective reaction of its three functional groups. The remaining bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions. The nitro group can be reduced to an amine, which can then be diazotized or acylated. The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, converting it from an electron-donating to a strongly electron-withdrawing group and completely altering the reactivity of the aromatic ring. This functional group tolerance and sequential reactivity make it a potentially powerful intermediate in multi-step organic synthesis.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-dibromo-4-nitrobenzene |

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The key is to determine the optimal sequence for introducing the three substituents—bromo (-Br), methylsulfanyl (-SCH₃), and nitro (-NO₂) groups—onto the benzene ring. The directing effects of these groups in electrophilic aromatic substitution reactions are paramount. The methylsulfanyl group is an ortho, para-director and an activating group, while the bromo group is an ortho, para-director but a deactivating group. uri.edu The nitro group is a strong deactivating group and a meta-director. study.com

Two primary strategic disconnections are considered the most plausible:

Route A: Nitration and Bromination of Thioanisole

This strategy begins with thioanisole (methylsulfanylbenzene) as the starting material.

Final Step Disconnection (C-Br bond): The immediate precursor would be 1-methylsulfanyl-4-nitrobenzene . The synthesis of the target compound would involve the electrophilic bromination of this precursor. The directing effects are favorable in this step: the methylsulfanyl group directs ortho, and the nitro group directs meta. Both effects guide the incoming bromine electrophile to position 2, leading to the desired product with high regioselectivity.

Second Disconnection (C-N bond): The precursor, 1-methylsulfanyl-4-nitrobenzene, can be synthesized via the nitration of thioanisole . The methylsulfanyl group directs the incoming nitro group to the ortho and para positions. This reaction would yield a mixture of 1-methylsulfanyl-2-nitrobenzene and 1-methylsulfanyl-4-nitrobenzene, which would necessitate separation. pearson.com

Route B: Sequential Halogenation and Nucleophilic Substitution

This approach starts from a simple halogenated benzene.

Final Step Disconnection (C-S bond): The methylsulfanyl group could be introduced last via a nucleophilic aromatic substitution (SNAr) reaction. The precursor would be 1,2-dibromo-4-nitrobenzene , reacting with a thiomethoxide source like sodium thiomethoxide (NaSMe). The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack, making the displacement of the bromine at position 1 feasible.

Second Disconnection (C-Br bond): The precursor, 1,2-dibromo-4-nitrobenzene, can be prepared by the bromination of 1-bromo-4-nitrobenzene . Here, the existing bromo group (ortho, para-directing) and the nitro group (meta-directing) both direct the incoming electrophile to the same carbon (position 2), ensuring high regioselectivity. study.com

Third Disconnection (C-N bond): 1-bromo-4-nitrobenzene is a standard product obtained from the nitration of bromobenzene . This reaction yields a mixture of ortho and para isomers, with the para isomer often being the major product and separable via crystallization due to differences in polarity and melting points. uri.edupbworks.com

Both routes present viable pathways, with the choice often depending on the efficiency of isomer separation and the regioselectivity of the key steps.

Aromatic Nitration Protocols: Regioselectivity and Yield Optimization

Aromatic nitration is a cornerstone of synthesizing nitroaromatic compounds and is central to the proposed synthetic routes. byjus.com The primary goal is to control the regioselectivity and maximize the yield of the desired isomer.

Direct Nitration Strategies

Direct nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comfrontiersin.org The outcome of the reaction is dictated by the substituents already present on the aromatic ring.

Nitration of Thioanisole (Route A): The methylsulfanyl (-SCH₃) group is an activating, ortho, para-director. However, it is less activating than a methoxy (-OCH₃) group. pearson.com Direct nitration of thioanisole produces a mixture of 2-nitro and 4-nitro isomers. Optimizing the yield of the desired 4-nitro precursor requires careful control of reaction conditions. Lower temperatures are generally favored to minimize side reactions, such as oxidation of the sulfur atom, and to potentially influence the ortho/para ratio. The separation of isomers is a critical subsequent step.

Nitration of Bromobenzene (Route B): The bromine atom is a deactivating but ortho, para-directing substituent. study.comyoutube.com Nitration of bromobenzene yields a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene. pbworks.com Due to steric hindrance from the bromine atom, the para isomer is typically the major product. edubirdie.com The significant difference in melting points (43°C for ortho vs. 127°C for para) allows for efficient separation of the desired 1-bromo-4-nitrobenzene precursor by recrystallization from a solvent like ethanol. pbworks.com

| Starting Material | Nitrating Agent | Key Conditions | Major Products | Separation Method |

| Thioanisole | HNO₃ / H₂SO₄ | Low Temperature | 1-methylsulfanyl-2-nitrobenzene & 1-methylsulfanyl-4-nitrobenzene | Column Chromatography |

| Bromobenzene | HNO₃ / H₂SO₄ | < 60°C | 1-bromo-4-nitrobenzene (~60-75%) & 1-bromo-2-nitrobenzene (~25-40%) | Fractional Crystallization uri.edu |

Indirect Nitration Approaches via Precursor Modification

When direct nitration results in poor yields, inseparable isomer mixtures, or unwanted side reactions, indirect methods can be employed. These strategies involve modifying the substrate to control regioselectivity or using alternative nitrating agents.

One common indirect strategy is the use of a blocking group . For instance, if the nitration of a substrate gives an unfavorable isomer ratio, a bulky group like a sulfonic acid (-SO₃H) can be temporarily introduced at a specific position (e.g., the para position). Nitration would then be directed to the remaining available positions. As sulfonation is often reversible, the blocking group can be removed later by treatment with dilute acid.

Another approach involves the modification of a functional group . An amino group (-NH₂) can be introduced and then converted to a nitro group via diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst (a Sandmeyer-type reaction). This can be advantageous as the amino group is a strong ortho, para-director, and its directing power can be modulated by converting it to an amide, which can also protect it from oxidation during nitration. wikipedia.org For example, nitration of acetanilide (from aniline) gives predominantly the para-nitro product.

Aromatic Bromination Techniques: Control of Regioselectivity for Ortho-Substitution

Aromatic bromination is a classic electrophilic aromatic substitution reaction essential for introducing bromine atoms onto an aromatic ring. nih.gov The key challenge is controlling the position of substitution, particularly when multiple directing groups are present.

Electrophilic Bromination with Molecular Bromine and Lewis Acid Catalysts

The most traditional method for aromatic bromination involves molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is attacked by the aromatic ring.

In the context of synthesizing this compound, this step would be performed on a precursor like 1-methylsulfanyl-4-nitrobenzene. The regiochemical outcome is highly predictable and favorable:

The methylsulfanyl group (-SCH₃) is an ortho, para-director.

The nitro group (-NO₂) is a meta-director.

Both groups direct the incoming bromine electrophile to the same position: the carbon atom at C2 (ortho to the -SCH₃ group and meta to the -NO₂ group). This convergence of directing effects leads to a highly regioselective reaction with a high yield of the target this compound.

Alternative and often milder brominating agents can also be used. N-Bromosuccinimide (NBS) is a versatile reagent for bromination. wikipedia.org For aromatic systems, especially those that are deactivated, NBS can be used in conjunction with a strong acid like concentrated H₂SO₄ to effect bromination. acs.org This method avoids the use of molecular bromine and can offer improved selectivity.

| Substrate | Brominating Agent | Catalyst / Co-reagent | Expected Product | Regioselectivity |

| 1-methylsulfanyl-4-nitrobenzene | Br₂ | FeBr₃ | This compound | High (convergent directing effects) |

| 1-methylsulfanyl-4-nitrobenzene | N-Bromosuccinimide (NBS) | H₂SO₄ | This compound | High |

| 1-bromo-4-nitrobenzene | Br₂ | FeBr₃ | 1,2-dibromo-4-nitrobenzene | High (convergent directing effects) |

Radical Bromination at Benzylic Positions

Radical bromination is a distinct mechanism that does not involve electrophilic attack on the aromatic ring itself. Instead, it targets the substitution of a hydrogen atom on a carbon directly attached to the ring (a benzylic position). The standard conditions for this reaction involve N-bromosuccinimide (NBS) along with a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. wikipedia.orgcommonorganicchemistry.com

This methodology is not applicable to the synthesis of the core structure of this compound or its key precursors discussed (thioanisole, bromobenzene, 1-methylsulfanyl-4-nitrobenzene). These compounds lack a benzylic carbon with an available C-H bond. This reaction is primarily used for converting alkylbenzenes (like toluene) into benzylic bromides (like benzyl bromide).

An exploration into the synthesis of this compound reveals a landscape of nuanced chemical strategies. The methodologies for constructing this specific molecule are rooted in fundamental principles of aromatic chemistry, where the interplay of functional groups dictates reaction pathways and product outcomes. This article delves into the specific techniques for introducing the key methylsulfanyl moiety, the strategic considerations in multistep syntheses, and the role of catalysis in forming this compound and its precursors.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIKFCQVYMNYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of 2 Bromo 1 Methylsulfanyl 4 Nitrobenzene As a Key Synthetic Intermediate

Utility in the Construction of Diverse Heterocyclic Systems

While direct literature on the application of 2-bromo-1-methylsulfanyl-4-nitrobenzene in heterocyclic synthesis is not extensively documented, its structure suggests considerable potential for the formation of various heterocyclic scaffolds, particularly those containing sulfur and nitrogen. The presence of ortho-positioned bromo and methylsulfanyl groups, along with a para-nitro group, provides a versatile platform for intramolecular cyclization reactions.

One of the most common strategies for heterocycle synthesis involves the reduction of the nitro group to an amine. The resulting 3-bromo-4-(methylsulfanyl)aniline (B1444902) could serve as a key precursor. For instance, this intermediate could potentially undergo reactions to form phenothiazine-type structures. Although not a direct reaction of the aniline (B41778) itself, modifications of the methylsulfanyl group, such as oxidation to a sulfone followed by nucleophilic aromatic substitution, could pave the way for cyclization.

Another plausible route to heterocyclic systems involves the direct reaction of this compound with binucleophilic reagents. For example, reaction with a 1,2-diamine could potentially lead to the formation of a benzimidazole (B57391) derivative, with the displacement of the bromine atom. Similarly, reaction with a 1,2-amino-thiol could furnish a benzothiazole (B30560) scaffold. The electron-withdrawing nature of the nitro group would activate the bromine atom for nucleophilic aromatic substitution.

The following table outlines some potential heterocyclic systems that could be synthesized from this compound, based on the reactivity of its functional groups.

| Heterocyclic System | Potential Synthetic Strategy | Key Intermediate |

| Benzothiazole | Reaction with a source of sulfur and nitrogen, or intramolecular cyclization of a modified precursor. | 3-Bromo-4-(methylsulfanyl)aniline |

| Phenothiazine | Intramolecular cyclization of a diaryl sulfide (B99878) precursor derived from the title compound. | N-(2-(methylsulfanyl)-5-nitrophenyl)aniline derivative |

| Benzimidazole | Reaction with a 1,2-diamine via nucleophilic aromatic substitution of the bromine. | This compound |

It is important to note that these are proposed applications based on known chemical principles, and further research is needed to fully explore the synthetic utility of this compound in this area.

Precursor for Advanced Organic Materials Research

The unique electronic properties endowed by the combination of an electron-donating methylsulfanyl group and an electron-withdrawing nitro group make this compound an interesting candidate for the synthesis of advanced organic materials. The bromo substituent provides a convenient handle for further functionalization, allowing for the incorporation of this unit into larger molecular and macromolecular structures.

The bromine atom on the aromatic ring of this compound is well-suited for participation in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This reactivity allows for the synthesis of vinyl, ethynyl, or aryl-substituted derivatives, which can then serve as monomers for polymerization. The resulting polymers would feature the nitro and methylsulfanyl functionalities, which could impart desirable properties such as high refractive index, thermal stability, or nonlinear optical activity.

For example, a Suzuki coupling reaction with an arylboronic acid could yield a biphenyl (B1667301) derivative. If the arylboronic acid also contains a polymerizable group, such as a vinyl or an acetylene (B1199291) unit, a monomer for addition polymerization is obtained. Alternatively, the bromo group could be converted to a boronic acid or ester, and then subjected to polymerization with a dihaloaromatic comonomer to produce conjugated polymers.

The push-pull nature of the substituents on the benzene (B151609) ring (donating methylsulfanyl group and accepting nitro group) is a classic design element for chromophores. This arrangement leads to intramolecular charge transfer upon photoexcitation, which is a key characteristic of many organic dyes and pigments. While this compound itself is not intensely colored, it can serve as a building block for more complex dye molecules.

The bromo group can be used to attach this chromophoric unit to other conjugated systems, thereby extending the conjugation and shifting the absorption maximum into the visible region of the electromagnetic spectrum. For instance, a Heck reaction with an activated alkene could be used to synthesize a styryl dye precursor. Further modifications of the nitro and methylsulfanyl groups could also be employed to fine-tune the color and other properties of the resulting dyes.

The sulfur and nitrogen atoms in this compound and its derivatives can act as donor atoms for the coordination of metal ions. The methylsulfanyl group can coordinate to soft metals, while the nitro group, upon reduction to an amine or conversion to other nitrogen-containing functionalities, can provide additional coordination sites.

For example, reduction of the nitro group to an amine, followed by reaction with a salicylaldehyde (B1680747) derivative, would yield a Schiff base ligand. Such ligands are known to form stable complexes with a variety of transition metals. The electronic properties of the resulting metal complexes could be tuned by the substituents on the aromatic ring, making them of interest for applications in catalysis, sensing, or as molecular materials with specific magnetic or optical properties.

Role in the Divergent Synthesis of Complex Polyfunctionalized Aromatic and Biphenyl Systems

The presence of three distinct and chemoselectively addressable functional groups makes this compound an excellent starting material for divergent synthesis. This strategy allows for the generation of a library of structurally diverse compounds from a single, common intermediate.

The reactivity of the functional groups can be selectively exploited in a specific order to achieve different synthetic outcomes. A summary of the selective transformations is presented below:

| Functional Group | Reaction Type | Potential Products |

| Bromo | Cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Biphenyls, stilbenes, tolanes |

| Nucleophilic Aromatic Substitution | Aryl ethers, aryl amines, aryl sulfides | |

| Nitro | Reduction | Anilines |

| Diazonium salts (from anilines) | ||

| Further functionalization via Sandmeyer reaction | ||

| Methylsulfanyl | Oxidation | Sulfoxides, Sulfones |

| These can modify the electronic properties and reactivity of the ring. |

For instance, starting from this compound, one synthetic route could involve a Suzuki coupling at the bromo position to introduce a new aryl group, followed by reduction of the nitro group to an amine. An alternative route could begin with the reduction of the nitro group, followed by a Sandmeyer reaction to replace the resulting amino group with a different functionality, and finally a cross-coupling reaction at the bromo position. This divergent approach enables the efficient synthesis of a wide range of polyfunctionalized aromatic and biphenyl compounds, which are valuable intermediates in medicinal chemistry and materials science.

Contributions to Chiral Synthesis through Derivatization and Transformation

The application of this compound in chiral synthesis is not a well-established area of research. However, the molecule possesses functional groups that could potentially be modified to introduce chirality.

One possible approach involves the oxidation of the methylsulfanyl group to a sulfoxide (B87167). The resulting sulfoxide would be chiral at the sulfur atom, and the enantiomers could potentially be separated by chiral chromatography or by diastereoselective synthesis if the oxidation is carried out with a chiral oxidizing agent. These chiral sulfoxides could then be used as chiral auxiliaries or as chiral building blocks in asymmetric synthesis.

Another hypothetical route could involve the derivatization of the nitro group, after its reduction to an amine, with a chiral auxiliary. The resulting diastereomers could then be separated, and the chiral auxiliary could be used to direct subsequent stereoselective reactions on the aromatic ring or its substituents.

While these are plausible strategies, there is currently a lack of specific research demonstrating the utility of this compound or its direct derivatives in chiral synthesis.

Computational and Theoretical Chemistry Studies of 2 Bromo 1 Methylsulfanyl 4 Nitrobenzene

Quantum Chemical Calculations (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations provide a fundamental understanding of the molecule's geometry, stability, and electronic properties.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 2-Bromo-1-methylsulfanyl-4-nitrobenzene, the geometry is primarily defined by the benzene (B151609) ring. The substituents—a bromine atom, a methylsulfanyl group (-SCH₃), and a nitro group (-NO₂)—introduce specific structural features.

The planarity of the benzene ring is largely maintained. However, steric hindrance between the adjacent bromo and methylsulfanyl groups can cause slight out-of-plane distortions. The orientation of the methyl group relative to the benzene ring and the twisting of the nitro group are key conformational variables. DFT calculations can precisely determine these bond lengths, bond angles, and dihedral angles to identify the global minimum energy conformation. For instance, the dihedral angle between the nitro group and the phenyl ring is sensitive to its chemical environment, particularly the presence of ortho groups.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The electron-donating tendencies of the methylsulfanyl group, modulated by the inductive effect of the bromine atom, will influence the HOMO energy. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide quantitative values for these energies. researchgate.netunpatti.ac.id

Table 1: Representative FMO Data for Substituted Nitrobenzenes This table presents typical values for related compounds calculated using DFT to illustrate the expected electronic properties of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.85 | -1.45 | 6.40 |

| 1-Bromo-4-nitrobenzene | -8.02 | -1.78 | 6.24 |

| 4-Nitrothioanisole | -7.55 | -1.95 | 5.60 |

| This compound (Expected) | -7.90 to -7.60 | -2.10 to -1.80 | 5.80 to 5.50 |

The relatively small energy gap anticipated for this compound indicates its potential for high reactivity, particularly in reactions involving electron transfer.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. walisongo.ac.idwolfram.com The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Intense Negative Potential: Located over the oxygen atoms of the nitro group, making this the primary site for interaction with electrophiles or hydrogen bond donors.

Moderate Negative Potential: Associated with the lone pairs of the sulfur atom in the methylsulfanyl group and the bromine atom.

Positive Potential: Concentrated around the hydrogen atoms of the benzene ring and the methyl group. The strong electron-withdrawing effect of the nitro group would also create a significant region of positive potential on the aromatic ring itself, particularly on the carbon atoms ortho and para to the nitro group. researchgate.netresearchgate.net

This visualization helps in rationalizing the molecule's intermolecular interactions and predicting how it will react with other chemical species. walisongo.ac.id

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Structural Elucidation Support

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful complement to experimental data for structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netarpgweb.com For this compound, theoretical calculations would predict the specific chemical shifts for the aromatic protons, which are influenced by the electronic effects of all three substituents. The carbon atoms directly attached to the electron-withdrawing nitro group and the electronegative bromine would be significantly deshielded (shifted downfield). arpgweb.comnih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netglobalresearchonline.net Key predicted vibrations for this molecule would include the characteristic symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹), C-S stretching, C-Br stretching, and various C-H and C=C stretching and bending modes of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. researchgate.netacs.org The spectrum of this compound is expected to be dominated by π→π* transitions within the nitro-substituted aromatic system.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Theoretical chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experiments alone. For this compound, a likely reaction is nucleophilic aromatic substitution (SₙAr), where the electron-deficient ring is attacked by a nucleophile.

Computational modeling can be used to:

Map the Potential Energy Surface: This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. researchgate.netnih.gov DFT calculations can provide quantitative estimates of these barriers, helping to predict the feasibility and kinetics of a reaction. bohrium.comresearchgate.net For example, modeling the SₙAr reaction would involve calculating the activation energies for nucleophilic attack at the carbon atoms bearing the bromo or nitro groups to determine the most likely substitution product.

Analyze Transition State Structures: Examining the geometry of a transition state provides a "snapshot" of the bond-making and bond-breaking processes, offering a deep understanding of the reaction mechanism.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's chemical structure with its reactivity or other properties. mdpi.comuliege.be These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical equation that links these descriptors to an observed property. researchgate.netresearchgate.net

For a class of compounds including this compound, a QSRR study could be developed to predict properties like toxicity, reaction rate, or thermal stability. mdpi.comresearchgate.net Key molecular descriptors often used for nitroaromatic compounds include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges. mdpi.com

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Electronegativity, chemical hardness, and the electrophilicity index. mdpi.com

By establishing a robust QSRR model, the properties of new, unsynthesized derivatives could be predicted, guiding future research and development efforts in a more efficient manner.

Advanced Analytical Methodologies in the Research of 2 Bromo 1 Methylsulfanyl 4 Nitrobenzene and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-Bromo-1-methylsulfanyl-4-nitrobenzene and its derivatives, providing unequivocal determination of elemental composition through highly accurate mass measurements. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₇H₆BrNO₂S), the theoretical exact mass can be calculated with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula. This level of accuracy is crucial for distinguishing the target molecule from potential isomers or impurities.

Furthermore, HRMS serves as a powerful tool for real-time reaction monitoring. In synthetic pathways leading to or starting from this compound, aliquots can be taken from the reaction mixture and analyzed by HRMS. This allows chemists to track the consumption of reactants, the formation of intermediates, and the appearance of the final product, as well as any side products. This capability provides critical data for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Detailed Structural Assignment and Mechanistic Insightsresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure, including the precise arrangement of substituents on the benzene (B151609) ring.

Chemical Shift and Coupling Constant Analysis for Regiochemical Determination

The ¹H NMR spectrum of this compound reveals the chemical environment of the protons. The aromatic region of the spectrum is particularly informative for confirming the 1,2,4-substitution pattern. The electron-withdrawing nitro group (NO₂) strongly deshields protons that are ortho and para to it, shifting their signals downfield. stackexchange.com Conversely, the methylsulfanyl group (-SCH₃) is a weak electron-donating group, while the bromine atom has a moderate deshielding effect due to its electronegativity.

The interplay of these electronic effects results in a distinct set of signals for the three aromatic protons. The proton ortho to the nitro group and meta to the bromo group would appear at the lowest field. The proton ortho to the bromo group and meta to the nitro group would be next, followed by the proton ortho to the methylsulfanyl group. The methyl protons of the -SCH₃ group would appear as a sharp singlet in the upfield region of the spectrum.

The coupling constants (J-values) between adjacent protons provide definitive evidence of their relative positions. For instance, a coupling constant of approximately 8-9 Hz is typical for ortho-protons, while meta-coupling is much smaller (2-3 Hz), and para-coupling is often close to 0 Hz. Analysis of these splitting patterns allows for the unambiguous assignment of each proton and confirms the regiochemistry.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the nitro group is significantly deshielded and appears far downfield. researchgate.net The carbons bonded to bromine and sulfur also have characteristic chemical shifts. The specific chemical shifts are sensitive to the electronic effects of all three substituents, and computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict these shifts and aid in spectral assignment. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ¹H NMR | ~8.40 | d, J ≈ 2.5 Hz |

| H-5 | ¹H NMR | ~8.05 | dd, J ≈ 8.8, 2.5 Hz |

| H-6 | ¹H NMR | ~7.60 | d, J ≈ 8.8 Hz |

| -SCH₃ | ¹H NMR | ~2.55 | s |

| C-1 (-SMe) | ¹³C NMR | ~142 | |

| C-2 (-Br) | ¹³C NMR | ~115 | |

| C-3 | ¹³C NMR | ~128 | |

| C-4 (-NO₂) | ¹³C NMR | ~149 | |

| C-5 | ¹³C NMR | ~124 | |

| C-6 | ¹³C NMR | ~134 | |

| -SCH₃ | ¹³C NMR | ~16 |

Note: The data in this table are estimated values based on typical substituent effects in substituted benzenes and are for illustrative purposes.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides significant data, 2D NMR techniques are employed to resolve any ambiguities and definitively establish the molecular framework. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their adjacent (ortho) relationship. A weaker cross-peak might be observed between H-3 and H-5, corresponding to their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com The HSQC spectrum would show cross-peaks connecting the ¹H signal of H-3 to the ¹³C signal of C-3, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com The HMBC spectrum is crucial for identifying the quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, the methyl protons (-SCH₃) would show a correlation to the C-1 carbon, confirming the attachment of the methylsulfanyl group. The aromatic protons would show correlations to neighboring carbons, including the quaternary carbons C-1, C-2, and C-4, providing unequivocal evidence for the complete substitution pattern.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoringresearchgate.net

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. thermofisher.com These two methods are often complementary. FT-IR measures the absorption of infrared radiation, with polar bonds typically giving rise to strong signals. spectroscopyonline.com Raman spectroscopy measures the inelastic scattering of laser light, with non-polar and symmetric bonds often producing strong signals.

For this compound, the spectra are dominated by characteristic vibrations of the nitro, methylsulfanyl, and substituted benzene moieties.

Nitro Group (NO₂): This group is easily identified by two very strong and characteristic stretching vibrations in the FT-IR spectrum. The asymmetric stretch appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹. copbela.orgorgchemboulder.com The presence of this pair of intense peaks is a strong indicator of a nitroaromatic compound. spectroscopyonline.com

Aromatic Ring: The C-C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ region. copbela.org The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the ring. copbela.org

Methylsulfanyl Group (-SCH₃): The C-H stretching of the methyl group is seen around 2916 cm⁻¹. researchgate.net

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

By monitoring the appearance or disappearance of these characteristic bands, these techniques can effectively track the progress of a reaction. For example, in a reaction where a nitro group is introduced onto an aromatic ring, the emergence of the strong asymmetric and symmetric NO₂ stretching bands would signify the formation of the desired product.

Table 2: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (-SCH₃) | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Very Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Very Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |

| C-Br | Stretching | 600 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studiesresearchgate.net

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from ground states to excited states. tanta.edu.eg In molecules like this compound, the primary chromophore is the nitro-substituted benzene ring.

The spectrum is typically characterized by electronic transitions involving π-electrons of the aromatic system and n-electrons from the oxygen atoms of the nitro group and the sulfur atom of the methylsulfanyl group. tanta.edu.eg The most common transitions for this type of molecule are π → π* and n → π*. nih.gov

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, these often appear as two distinct bands, sometimes referred to as the E-band and B-band. nih.gov

n → π Transitions:* These are lower-energy, lower-intensity transitions that involve promoting a non-bonding electron (from O or S) into a π* antibonding orbital. These bands can sometimes be obscured by the more intense π → π* transitions.

The positions and intensities of these absorption bands are highly sensitive to the substituents on the aromatic ring. The nitro group, a powerful electron-withdrawing group and chromophore, extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The methylsulfanyl group (an auxochrome) and the bromine atom also influence the electronic transitions, further modifying the absorption spectrum. Studying these shifts provides valuable information about the electronic environment and the extent of conjugation within the molecule and its derivatives.

X-ray Crystallography for Solid-State Structural Elucidation and Bond Parameter Determination of Derivativesresearchgate.net

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom.

For a derivative of this compound, such as 1-Bromo-4-methyl-2-nitrobenzene, X-ray analysis provides a wealth of structural information. researchgate.net It can definitively confirm the connectivity and regiochemistry. More importantly, it yields precise measurements of bond lengths, bond angles, and torsion angles. For instance, the C-N and N-O bond lengths in the nitro group, the C-S and S-C bond lengths in the methylsulfanyl group, and the C-Br bond length can be determined with very high accuracy.

Furthermore, crystallographic data reveals the conformation of the molecule, such as the orientation of the nitro and methylsulfanyl groups relative to the plane of the benzene ring. researchgate.net The analysis also describes how molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the physical properties of the solid material.

Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are fundamental in the separation and analysis of "this compound" and its related compounds. The choice of technique is primarily dictated by the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "this compound" research, GC-MS is instrumental in identifying and quantifying volatile impurities, reaction byproducts, or degradation products. For GC-MS analysis, the compound should be thermally stable and sufficiently volatile. While direct analysis of "this compound" might be possible, derivatization may be employed to enhance volatility and improve chromatographic peak shape.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. This allows for the unambiguous identification of separated components. For instance, in the analysis of related nitroaromatic compounds, GC-MS has been effectively used to separate and identify various isomers and impurities. nih.govcdc.gov A typical GC-MS method for a substituted nitrobenzene compound would involve a capillary column (e.g., HP-5MS) and a temperature program to ensure optimal separation.

Table 1: Illustrative GC-MS Parameters for Analysis of Volatile Nitroaromatic Compounds

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

This table presents typical parameters and is not based on the direct analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

For non-volatile or thermally labile derivatives of "this compound," Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures, such as reaction monitoring or metabolite identification.

Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be employed depending on the polarity of the analytes. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, facilitating the determination of elemental compositions of unknown compounds. For example, LC-MS has been used for the characterization of various brominated compounds and their degradation byproducts. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis and purity assessment of "this compound". A validated HPLC method can provide accurate and precise measurements of the compound in various samples.

The development of an HPLC method involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile and water), flow rate, and detection wavelength. The quantitative analysis is typically performed by creating a calibration curve using standards of known concentration. The precision, accuracy, linearity, and sensitivity of the method are established through a rigorous validation process. nih.govresearchgate.net

Table 2: Example HPLC Method Parameters for Quantitative Analysis of Aromatic Compounds

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

This table presents a general method and would require optimization for "this compound".

Hyphenated Techniques (e.g., LC-NMR, GCxGC) for Comprehensive Mixture Characterization

For the exhaustive characterization of complex mixtures containing "this compound" and its derivatives, advanced hyphenated techniques are employed. These methods provide multi-dimensional data, offering unparalleled insights into the sample composition.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples HPLC with NMR spectroscopy. This powerful technique allows for the online acquisition of NMR spectra of separated compounds, providing unambiguous structural elucidation of unknown impurities or metabolites without the need for offline isolation. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly higher peak capacity and resolution compared to conventional GC. In GCxGC, two columns with different separation mechanisms are coupled, providing a two-dimensional separation of complex volatile mixtures. This is particularly advantageous for resolving co-eluting components in intricate samples.

These advanced hyphenated techniques, while more complex and less routine, are invaluable tools in research and development for gaining a deep understanding of the chemical complexity associated with "this compound" and its related substances.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations

The reactivity of the C-Br and C-S bonds, as well as the nitro group in 2-bromo-1-methylsulfanyl-4-nitrobenzene, offers a rich landscape for catalytic exploration. Future research will likely focus on the development of novel catalytic systems to achieve higher selectivity and efficiency in its transformations.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are anticipated to be a major area of investigation. nih.gov Research into new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands could lead to palladium catalysts with improved activity and stability for Suzuki, Heck, and Buchwald-Hartwig amination reactions involving the C-Br bond of the title compound. rhhz.netmdpi.com Similarly, copper- and rhodium-catalyzed reactions present opportunities for unique transformations. nih.govrsc.org For instance, copper-catalyzed C-S bond formation or modification could provide new routes to complex sulfur-containing molecules.

Organocatalysis also stands out as a promising field. Chiral organocatalysts could enable enantioselective modifications of derivatives of this compound, opening doors to the synthesis of optically active compounds with potential applications in medicinal chemistry and materials science.

Integration of this compound Chemistry into Flow Chemistry and Microreactor Systems for Scalable Synthesis

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the advantages of improved safety, efficiency, and scalability. nih.gov The integration of reactions involving this compound into flow chemistry and microreactor systems is a logical and promising future direction. researchgate.net

Development of Asymmetric Transformations Utilizing the Compound as a Precursor or Chiral Auxiliary

The development of asymmetric transformations is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. This compound can serve as a precursor for the synthesis of chiral molecules. Future research is expected to focus on the development of methods to introduce chirality into derivatives of this compound.

One approach involves the use of chiral catalysts in reactions targeting the functional groups of the molecule. Another intriguing possibility is the development of chiral auxiliaries derived from this compound. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. researchgate.net By designing and synthesizing chiral auxiliaries based on the this compound scaffold, it may be possible to control the stereoselectivity of a wide range of organic reactions.

Investigations into Supramolecular Interactions and Self-Assembly Properties of Derivatives

Supramolecular chemistry, which focuses on the study of non-covalent interactions between molecules, offers exciting possibilities for the derivatives of this compound. wikipedia.org The presence of the nitro group, which can act as a hydrogen bond acceptor, and the polarizable sulfur and bromine atoms, suggests that derivatives of this compound could participate in a variety of supramolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. libretexts.org

Future research could explore the design and synthesis of derivatives of this compound that can self-assemble into well-defined supramolecular architectures, such as liquid crystals, gels, or porous materials. researchgate.net The study of the host-guest chemistry of these derivatives, where they act as hosts for smaller guest molecules, could also lead to the development of new sensors or separation materials. wikipedia.orgresearchgate.net The ability to control the self-assembly of these molecules through careful molecular design could have significant implications for materials science and nanotechnology.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in the Compound's Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes and the optimization of reaction conditions. rsc.org For a molecule with multiple reactive sites like this compound, ML algorithms could be trained on existing reaction data to predict the regioselectivity and stereoselectivity of various transformations.

Future research will likely involve the development of predictive models for reactions involving this compound and its derivatives. These models could help chemists to quickly identify the optimal conditions for a desired transformation, thereby accelerating the discovery of new synthetic routes and novel molecules. Furthermore, AI could be used to design new experiments and even to control automated synthesis platforms, leading to a more efficient and data-driven approach to chemical research. The use of computational tools to predict reaction barriers and optimize processes is a rapidly growing area. chemrxiv.org

Design of New Sustainable Synthetic Pathways and Resource-Efficient Transformations for the Compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. oulu.fi Future research on this compound will undoubtedly focus on the design of more sustainable and resource-efficient synthetic pathways. semanticscholar.org This includes the use of greener solvents, the development of catalytic reactions that minimize waste, and the design of processes with high atom economy and energy efficiency. mdpi.comresearchgate.netethz.ch

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-1-methylsulfanyl-4-nitrobenzene to achieve high yields and purity?

Methodological Answer: Synthesis optimization involves controlling reaction conditions such as temperature, stoichiometry, and solvent selection. For brominated nitroaromatics, stepwise functionalization is critical:

Nitration : Introduce the nitro group early due to its strong electron-withdrawing effects, which direct subsequent substitutions. Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) should follow nitration, as the nitro group meta-directs bromine placement. Monitor reaction progress via TLC to avoid over-bromination.

Methylsulfanyl Introduction : Use a nucleophilic substitution (e.g., NaSMe in DMF) under inert atmosphere. Purify via column chromatography (silica gel, hexane/EtOAc) to isolate the product.

Key Data : Typical yields range from 60–75% after optimization. Purity (>98%) is confirmed by HPLC (C18 column, 70:30 MeOH/H₂O) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 262 (C₇H₅BrN₂O₂S⁺) with isotopic peaks confirming bromine .

- IR : Strong NO₂ stretch at ~1520 cm⁻¹ and C-Br at ~600 cm⁻¹ .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: SCXRD provides precise bond lengths and angles. Key steps:

Crystallization : Grow crystals via slow evaporation (e.g., CHCl₃/hexane).

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : Employ SHELXT (charge flipping) for phase determination .

Refinement : SHELXL refines anisotropic displacement parameters. Validate using R-factor (<5%) and residual electron density maps .

Example Data :

| Parameter | Value |

|---|---|

| C-Br Bond Length | 1.89 ± 0.02 Å |

| C-S Bond Length | 1.78 ± 0.01 Å |

| Dihedral Angle (NO₂–SMe) | 85° ± 2° |

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The nitro group (-NO₂) is strongly electron-withdrawing, while methylsulfanyl (-SMe) is mildly electron-donating. This creates a polarized electronic environment:

- Suzuki Coupling : Bromine at the meta position to NO₂ is less reactive due to decreased electron density. Use Pd(PPh₃)₄ with arylboronic acids at 80°C in toluene/EtOH (3:1) .

- Nucleophilic Aromatic Substitution : Activate the ring with Lewis acids (e.g., CuI) for displacement of Br by amines or thiols.

Contradiction Note : Computational DFT studies may predict higher reactivity than experimental yields due to steric hindrance from -SMe .

Q. What strategies address contradictions between computational predictions and experimental data in the compound’s reaction mechanisms?

Methodological Answer:

Benchmark Calculations : Use Gaussian-09 with B3LYP/6-311+G(d,p) to compare optimized geometries with SCXRD data .

Kinetic Studies : Perform stopped-flow UV-Vis to measure activation energies. Discrepancies often arise from solvent effects not modeled in simulations.

Isotopic Labeling : Track mechanistic pathways (e.g., ¹⁵N-labeled nitro groups) via MS/MS fragmentation .

Q. How can researchers evaluate the steric and electronic contributions of the methylsulfanyl group in directing regioselectivity?

Methodological Answer:

- Competitive Experiments : Compare reaction outcomes with analogs lacking -SMe (e.g., 2-Bromo-4-nitrobenzene).

- Hammett Analysis : Plot log(k) vs. σ values for substituents. -SMe (σ = –0.05) shows weak electron donation, favoring para substitution in electrophilic attacks .

- X-ray Photoelectron Spectroscopy (XPS) : Measure sulfur 2p binding energy (~163 eV for -SMe) to quantify electron density .

Safety and Handling

Q. What protocols ensure safe handling of this compound in catalytic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.